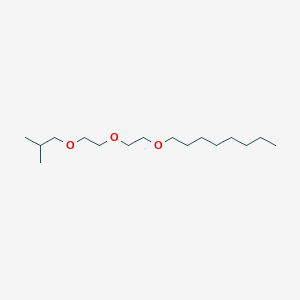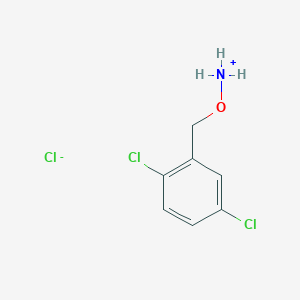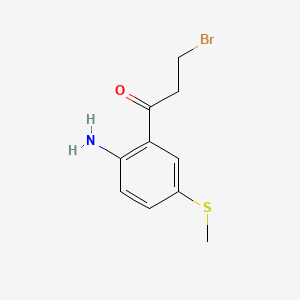
2-(N-Methylaminocarbonyl)-5-pyridineboronic acid pinol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-Methylaminocarbonyl)-5-pyridineboronic acid pinol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other Lewis bases. This property makes boronic esters valuable intermediates in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Methylaminocarbonyl)-5-pyridineboronic acid pinol ester typically involves the reaction of 2-(N-Methylaminocarbonyl)-5-pyridineboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).
Catalyst: Palladium-based catalysts are frequently employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be used to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(N-Methylaminocarbonyl)-5-pyridineboronic acid pinol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The boronic ester can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: The major product is the corresponding boronic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used but typically include substituted boronic esters.
Applications De Recherche Scientifique
2-(N-Methylaminocarbonyl)-5-pyridineboronic acid pinol ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(N-Methylaminocarbonyl)-5-pyridineboronic acid pinol ester involves its ability to form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial in various biological and chemical processes. The boronic ester moiety can interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The pathways involved often include:
Enzyme inhibition: By binding to the active site of enzymes, the compound can inhibit their activity.
Signal transduction: Interaction with receptors can modulate signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-(N-Methylaminocarbonyl)phenylboronic acid pinacol ester
- 2-(N-Methylaminocarbonyl)-4-pyridineboronic acid pinacol ester
Uniqueness
2-(N-Methylaminocarbonyl)-5-pyridineboronic acid pinol ester stands out due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C17H25BN2O3 |
|---|---|
Poids moléculaire |
316.2 g/mol |
Nom IUPAC |
[6-(methylcarbamoyl)pyridin-3-yl]-[(2,6,6-trimethyl-2-bicyclo[3.1.1]heptanyl)oxy]borinic acid |
InChI |
InChI=1S/C17H25BN2O3/c1-16(2)11-7-8-17(3,14(16)9-11)23-18(22)12-5-6-13(20-10-12)15(21)19-4/h5-6,10-11,14,22H,7-9H2,1-4H3,(H,19,21) |
Clé InChI |
HZZKWWZLSMDZHF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(C=C1)C(=O)NC)(O)OC2(CCC3CC2C3(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


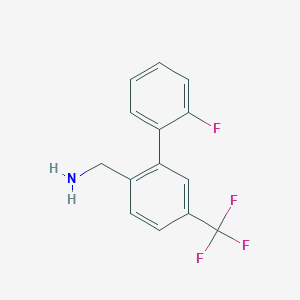
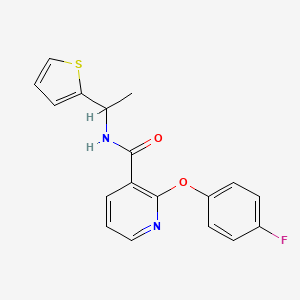

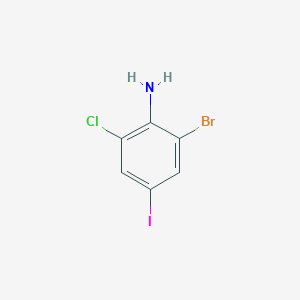
![Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde](/img/structure/B14054814.png)
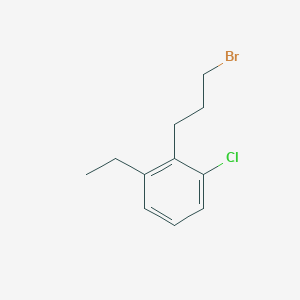

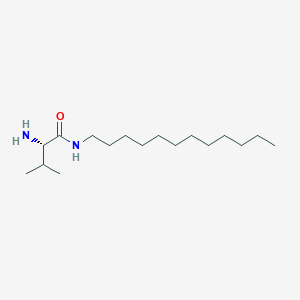
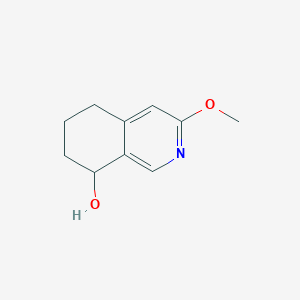
![4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B14054882.png)
